

Spectroscopic Profile of 1-Methyl-3-pyrrolidinol: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1-Methyl-3-pyrrolidinol**

Cat. No.: **B022934**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **1-Methyl-3-pyrrolidinol**, a key intermediate in various pharmaceutical syntheses. The document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering valuable data for identification, purity assessment, and structural elucidation.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **1-Methyl-3-pyrrolidinol**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ^1H NMR Spectroscopic Data for **1-Methyl-3-pyrrolidinol**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
4.20-4.30	m	1H	CH-OH
3.80	br s	1H	OH
2.61-2.70	m	1H	CH ₂ -N
2.50-2.60	m	1H	CH ₂ -N
2.25-2.40	m	2H	CH ₂
2.25	s	3H	N-CH ₃
1.98-2.10	m	1H	CH ₂
1.50-1.60	m	1H	CH ₂

Note: Data corresponds to the (R)-enantiomer, but is representative for the racemic mixture. Spectra are typically recorded in CDCl₃ at 300 or 400 MHz.[\[1\]](#)

Table 2: Predicted ¹³C NMR Spectroscopic Data for **1-Methyl-3-pyrrolidinol**

Predicted Chemical Shift (δ) ppm	Carbon Assignment
~70-75	C-OH
~55-60	CH ₂ -N
~45-50	N-CH ₃
~35-40	CH ₂
~25-30	CH ₂

Note: Explicit ¹³C NMR data is not readily available in the searched literature. The presented values are predictions based on typical chemical shift ranges for aliphatic alcohols and amines. Actual experimental values may vary.

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for **1-Methyl-3-pyrrolidinol**

Wavenumber (cm ⁻¹)	Intensity	Assignment
3400-3200	Strong, Broad	O-H stretch (alcohol)
2960-2850	Medium-Strong	C-H stretch (aliphatic)
1470-1440	Medium	C-H bend (CH ₂)
1260-1000	Medium-Strong	C-N stretch (tertiary amine)
1150-1050	Strong	C-O stretch (secondary alcohol)

Note: As a tertiary amine, **1-Methyl-3-pyrrolidinol** does not exhibit N-H stretching vibrations. The broadness of the O-H stretch is indicative of hydrogen bonding.[\[2\]](#)[\[3\]](#)[\[4\]](#)

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for **1-Methyl-3-pyrrolidinol** (Electron Ionization)

m/z	Relative Intensity	Assignment
101	Moderate	[M] ⁺ (Molecular Ion)
57	High	[C ₃ H ₇ N] ⁺
42	High	[C ₂ H ₄ N] ⁺

Note: The molecular ion peak is consistent with the molecular formula C₅H₁₁NO and a molecular weight of 101.15 g/mol. The fragmentation pattern is characteristic of N-methylated pyrrolidine derivatives.[\[5\]](#)

Experimental Protocols

The following sections outline the general methodologies for acquiring the spectroscopic data presented above.

NMR Spectroscopy (^1H and ^{13}C)

Sample Preparation:

- Approximately 5-20 mg of **1-Methyl-3-pyrrolidinol** is accurately weighed and dissolved in about 0.6-0.8 mL of a deuterated solvent (e.g., Chloroform-d, CDCl_3).
- The solution is transferred to a 5 mm NMR tube.
- A small amount of a reference standard, such as tetramethylsilane (TMS), may be added for chemical shift calibration ($\delta = 0.00$ ppm).

Instrumentation and Data Acquisition:

- The NMR spectra are acquired on a 300 or 400 MHz spectrometer.
- For ^1H NMR, the spectral width is typically set from -1 to 10 ppm. A sufficient number of scans are acquired to achieve an adequate signal-to-noise ratio.
- For ^{13}C NMR, the spectral width is typically set from 0 to 220 ppm. Proton decoupling is employed to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans is generally required due to the lower natural abundance of the ^{13}C isotope.

Infrared (IR) Spectroscopy

Sample Preparation (Neat Liquid):

- A single drop of neat **1-Methyl-3-pyrrolidinol** is placed on the surface of a clean, dry salt plate (e.g., NaCl or KBr).
- A second salt plate is carefully placed on top to create a thin liquid film between the plates.

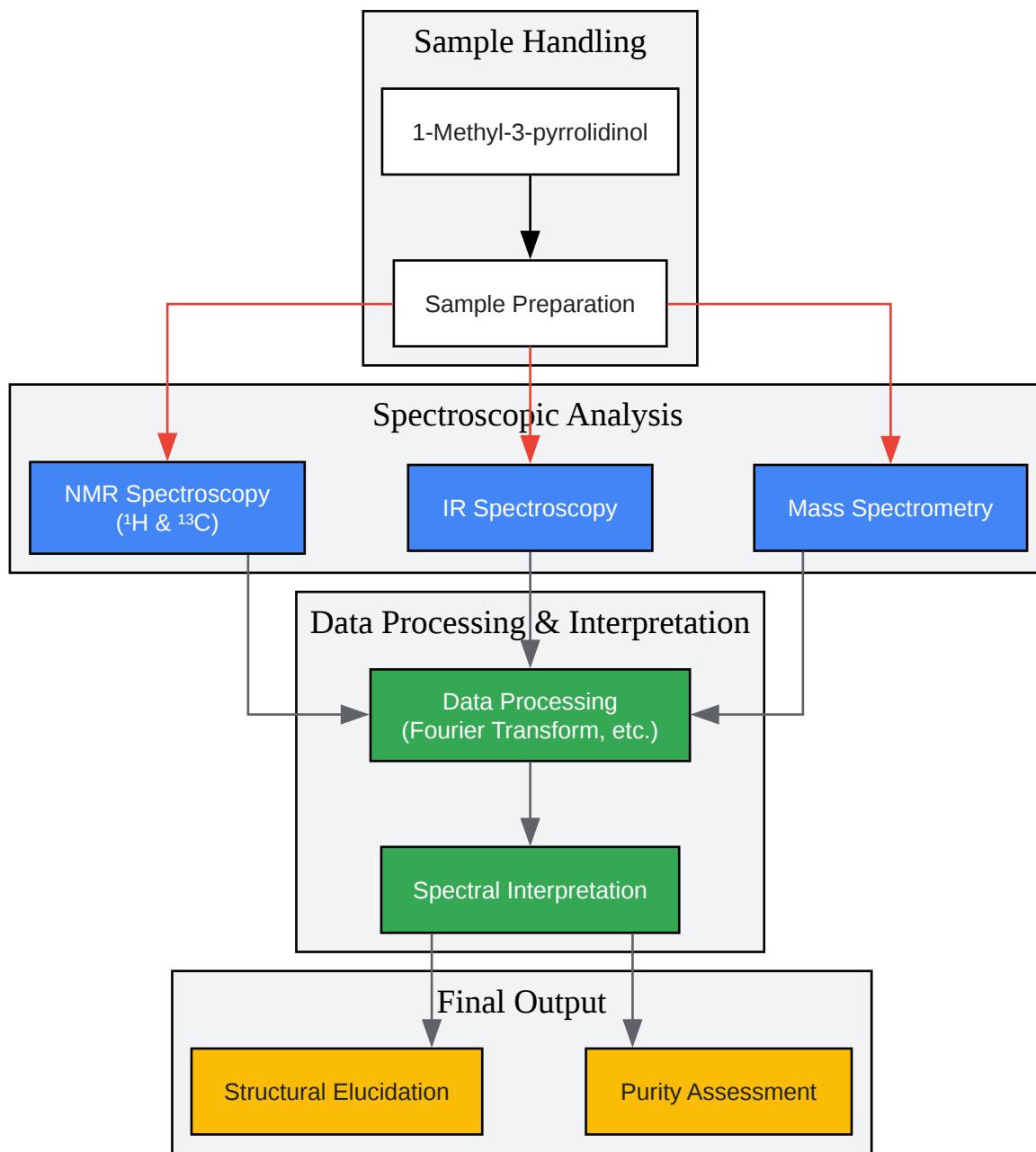
Instrumentation and Data Acquisition:

- The prepared salt plates are mounted in the sample holder of a Fourier-Transform Infrared (FT-IR) spectrometer.
- A background spectrum of the empty sample compartment is recorded.

- The sample spectrum is then recorded, typically over a range of 4000 to 400 cm^{-1} .
- The final spectrum is presented as percent transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

Sample Introduction and Ionization (Electron Ionization - EI):


- A small amount of **1-Methyl-3-pyrrolidinol** is introduced into the mass spectrometer, typically via direct injection or through a gas chromatograph (GC-MS).
- In the ion source, the sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV). This causes the molecule to lose an electron, forming a positively charged molecular ion ($[\text{M}]^+$), and to undergo fragmentation.

Mass Analysis and Detection:

- The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- The abundance of each ion is measured by a detector, and the data is plotted as a mass spectrum, showing the relative intensity of each ion as a function of its m/z value.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **1-Methyl-3-pyrrolidinol**.

[Click to download full resolution via product page](#)

Caption: General workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. (R)-(-)-1-Methyl-3-pyrrolidinol | 104641-60-3 [chemicalbook.com]
- 2. How to Identify Alcohols and Amines in the IR Spectrum | dummies [dummies.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. 1-Methyl-3-pyrrolidinol | C5H11NO | CID 93074 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectroscopic Profile of 1-Methyl-3-pyrrolidinol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b022934#spectroscopic-data-of-1-methyl-3-pyrrolidinol-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com